4-(2-Nitrophenyl)-2-phenylquinazoline
Description
4-(2-Nitrophenyl)-2-phenylquinazoline is a nitro-substituted quinazoline derivative characterized by a quinazoline core with a 2-nitrophenyl group at position 4 and a phenyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring, often studied for their pharmacological and material science applications . The nitro group (-NO₂) at the ortho position of the phenyl substituent introduces strong electron-withdrawing effects, influencing electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C20H13N3O2 |
|---|---|
Molecular Weight |
327.3g/mol |
IUPAC Name |
4-(2-nitrophenyl)-2-phenylquinazoline |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)18-13-7-5-11-16(18)19-15-10-4-6-12-17(15)21-20(22-19)14-8-2-1-3-9-14/h1-13H |
InChI Key |
FBKJBMYRWAFHEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Quinazoline derivatives are highly tunable via substitutions at positions 2, 4, and other ring positions. Key analogs include:
*Calculated based on molecular formula (C₂₀H₁₃N₃O₂).
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density at the quinazoline core, altering reactivity in electrophilic substitution or coordination with biological targets .
- Protonation Sites: X-ray studies of 4-(N,N-dimethylamino)-2-phenylquinazoline hydrochloride confirm protonation occurs at N1, a feature likely shared with the nitro analog due to similar ring electronics .
Physicochemical Properties
- Solubility : Nitro groups reduce aqueous solubility but improve lipid solubility, enhancing blood-brain barrier penetration in neuroactive derivatives .
- Crystal Packing : The ortho-nitro group in this compound may disrupt planar stacking, leading to looser crystal lattices compared to para-substituted analogs .
- Acid-Base Behavior: Protonation at N1 (as in 4-(N,N-dimethylamino)-2-phenylquinazoline) suggests similar pKa modulation for the nitro analog, affecting bioavailability .
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